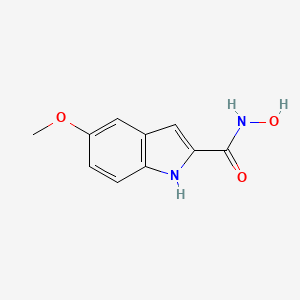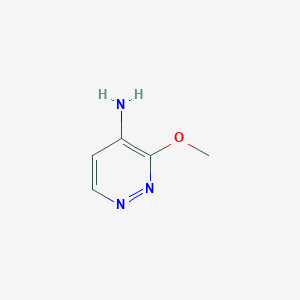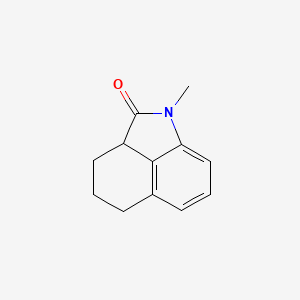
2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one
Vue d'ensemble
Description
2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plant species. It has been used for centuries in traditional medicine and religious rituals. Harmine has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
Harmine exerts its effects by inhibiting various enzymes and signaling pathways in the body. It is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one increases the levels of these neurotransmitters, leading to its neuroprotective and anti-depressant effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Harmine has also been shown to reduce inflammation and oxidative stress, both of which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one also has limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability.
Orientations Futures
For 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one research include investigating its potential therapeutic applications in other diseases and developing 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one-based drugs for clinical use.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Harmine has also been shown to have neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h3,5,7,9H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWVQXHVPIIHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(C1=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008686 | |
| Record name | 1-Methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one | |
CAS RN |
89170-79-6 | |
| Record name | Benz(cd)indol-2(1H)-one, 2a,3,4,5-tetrahydro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089170796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

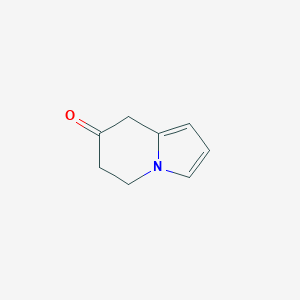

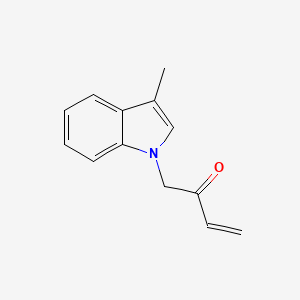
![2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360497.png)
![2-(4-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360507.png)
![2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360514.png)
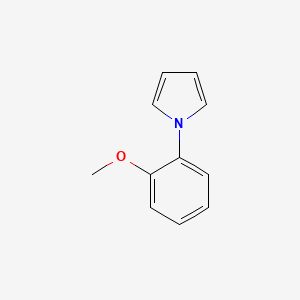
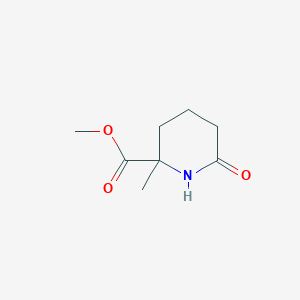
![6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3360534.png)
